molecular formula C21H21N3OS B2839801 2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide CAS No. 681268-49-5

2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide

Cat. No.: B2839801
CAS No.: 681268-49-5
M. Wt: 363.48
InChI Key: LOVBMZRFTTXYQE-UHFFFAOYSA-N
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Description

2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of intermediate compounds such as 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form the thieno[3,4-c]pyrazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable techniques such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide is unique due to its specific thieno[3,4-c]pyrazole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-2-17(15-9-5-3-6-10-15)21(25)22-20-18-13-26-14-19(18)23-24(20)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVBMZRFTTXYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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